Cas no 23637-31-2 (5alpha,6alpha-epoxy-5alpha-ergosta-7,22-dien-3beta-ol)
23637-31-2 structure
Product Name:5alpha,6alpha-epoxy-5alpha-ergosta-7,22-dien-3beta-ol
CAS-nummer:23637-31-2
MF:C28H44O2
MW:412.647768974304
CID:2072193
PubChem ID:100938000
Update Time:2025-04-21
5alpha,6alpha-epoxy-5alpha-ergosta-7,22-dien-3beta-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 5alpha,6alpha-epoxy-5alpha-ergosta-7,22-dien-3beta-ol
- CHEBI:202219
- (1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol
- 23637-31-2
- DTXSID301315685
- 5alpha,6alpha-epoxy-24(R)-methylcholesta-7,22-dien-3beta-ol
- AKOS040763841
- 5,6-Epoxyergosterol
- DA-49783
- TS-10220
- HY-N10427
-
- Inchi: 1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1
- InChI-sleutel: KVMYKLHJBYIOKD-QYYFJRRUSA-N
- LACHT: O1[C@H]2C=C3[C@@H]4CC[C@H]([C@@H](/C=C/[C@H](C)C(C)C)C)[C@@]4(C)CC[C@@H]3[C@@]3(C)CC[C@@H](C[C@@]132)O
Berekende eigenschappen
- Exacte massa: 412.334130642g/mol
- Monoisotopische massa: 412.334130642g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 752
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 10
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.6
- Topologisch pooloppervlak: 32.8Ų
5alpha,6alpha-epoxy-5alpha-ergosta-7,22-dien-3beta-ol Gerelateerde literatuur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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